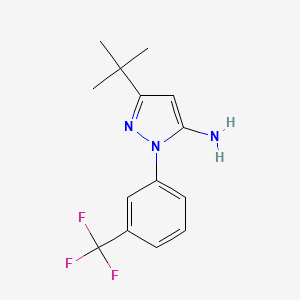
4-bromo-6-fluoro-1H-indole-2-carbaldehyde
Overview
Description
4-bromo-6-fluoro-1H-indole-2-carbaldehyde is a chemical compound with the molecular weight of 242.05 . It is an indole derivative, which are important types of molecules that play a significant role in cell biology .
Molecular Structure Analysis
The InChI code for 4-bromo-6-fluoro-1H-indole-2-carbaldehyde is 1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-bromo-6-fluoro-1H-indole-2-carbaldehyde are not detailed in the searched resources, indole derivatives are known to be prevalent in various chemical reactions due to their biological importance .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-6-fluoro-1H-indole-2-carbaldehyde include a molecular weight of 242.05 . Further specific physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Antiviral Activity
Indole derivatives, including 4-bromo-6-fluoro-1H-indole-2-carbaldehyde, have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . This makes them valuable in the development of new drugs for treating various inflammatory diseases.
Anticancer Activity
Indole derivatives have demonstrated anticancer activity . They have been found to inhibit the growth of various types of cancer cells, making them potential candidates for cancer therapy.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . They have been used in the development of drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives exhibit antioxidant activity . They can neutralize harmful free radicals in the body, which can help prevent various diseases.
Antimicrobial Activity
Indole derivatives have antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antimicrobial drugs.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . They can help regulate blood sugar levels, making them potential candidates for the treatment of diabetes.
PI3 Kinase Inhibitors
4-bromo-6-fluoro-1H-indole-2-carbaldehyde has been used in the preparation of PI3 kinase inhibitors . These inhibitors can regulate cell growth, proliferation, and survival, and are being studied for their potential in treating various diseases.
Safety and Hazards
Future Directions
Indole derivatives, such as 4-bromo-6-fluoro-1H-indole-2-carbaldehyde, have attracted increasing attention in recent years due to their significant role in cell biology and their application as biologically active compounds . Therefore, the exploration of novel methods of synthesis and the investigation of their biological properties are potential future directions in this field.
Mechanism of Action
Target of Action
4-Bromo-6-fluoro-1H-indole-2-carbaldehyde, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many important synthetic drug molecules, making it a valuable scaffold for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives, including 4-bromo-6-fluoro-1H-indole-2-carbaldehyde, can affect a broad range of biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A
Pharmacokinetics
The indole nucleus is known to be a biologically active pharmacophore, suggesting that it may have favorable adme properties .
Result of Action
The molecular and cellular effects of 4-bromo-6-fluoro-1H-indole-2-carbaldehyde’s action depend on its specific targets and mode of action. Given the broad spectrum of biological activities associated with indole derivatives, the compound’s action could result in a variety of effects, from antiviral to anticancer effects .
properties
IUPAC Name |
4-bromo-6-fluoro-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-1-5(11)2-9-7(8)3-6(4-13)12-9/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYTXVCVIHPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C=O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-fluoro-1H-indole-2-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



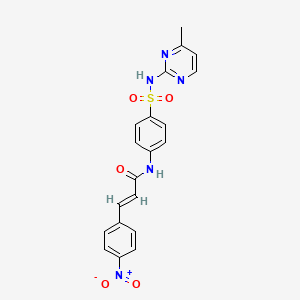
![3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3268140.png)
![4-(N,N-diethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3268146.png)
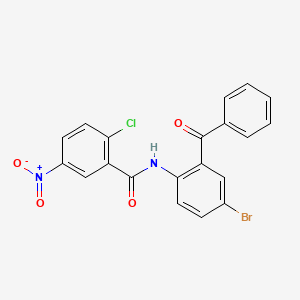
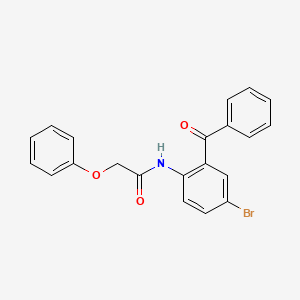

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3268172.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3268186.png)
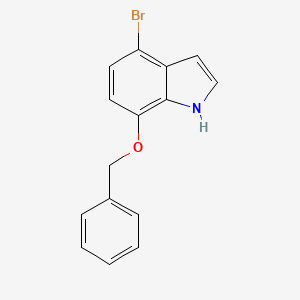
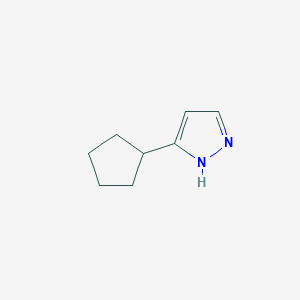
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3268206.png)

